(4-Ethylpyridin-3-yl)boronic acid
Overview
Description
(4-Ethylpyridin-3-yl)boronic acid, also known as EPBA, is an important boronic acid derivative that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a versatile building block for the synthesis of various organic compounds and has been used in a wide range of fields, including medicinal chemistry, materials science, and catalysis.
Scientific Research Applications
Design and Discovery of Boronic Acid Drugs
Research on boronic acids has significantly increased over the past two decades, especially in drug discovery. Boronic acids are now integral to medicinal chemistry, with several boronic acid drugs approved by the FDA and Health Canada. These compounds offer desirable properties, such as potentially enhancing drug potency and improving pharmacokinetics. The review by Plescia & Moitessier (2020) explores the discovery processes of boronic acid drugs, highlighting the synthetic developments and the rationale for incorporating boronic acids into organic compounds, encouraging further exploration in drug discovery endeavors Plescia & Moitessier, 2020.
Boron Removal in Seawater Desalination
The rapid development of membrane technology for seawater desalination has reignited the focus on boron removal, due to its presence in drinking water. Tu, Nghiem, & Chivas (2010) provide a comprehensive review of the current knowledge on the removal of boron by reverse osmosis and nanofiltration membranes in seawater desalination applications. This review systematically relates the physicochemical properties of boron and its speciation to the rejection mechanisms by membranes, highlighting the need for further research to enhance boron removal processes Tu, Nghiem, & Chivas, 2010.
Medical Diagnostics and Treatment with BODIPY
The group of fluorophores based on the boron dipyrrin platform, known as BODIPY, has seen significant attention for its application in medical diagnostics and treatment, particularly in cancer treatment and real-time imaging of drug carriers. Marfin et al. (2017) discuss the recent advances in BODIPY applications, highlighting its integration into drug carriers for improved therapeutic effects and its use in labeling biomolecules for bioimaging. This review underscores the potential of BODIPY in designing multifunctional nanocarriers for future medical applications Marfin et al., 2017.
BODIPY in Organic Light-Emitting Diodes (OLEDs)
BODIPY-based materials have emerged as significant platforms for various applications, including OLEDs. Squeo & Pasini (2020) review the structural design and synthesis of BODIPY-based organic semiconductors for OLED devices, discussing developments from early applications to recent innovations as near-IR emitters. This review aims to inspire future research on BODIPY-based materials for potential applications in optoelectronics Squeo & Pasini, 2020.
Mechanism of Action
Target of Action
The primary target of (4-Ethylpyridin-3-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as this compound, are transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that boronic acids are generally stable, readily prepared, and environmentally benign . These properties suggest that this compound likely has good bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide variety of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium (II) complex and the reaction conditions . The SM coupling reaction, in which this compound participates, is known for its mild and functional group tolerant reaction conditions . Therefore, the action, efficacy, and stability of this compound are likely to be high under these conditions .
Safety and Hazards
Future Directions
Boronic acid-based compounds have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The use of reversible covalent bonds in the synthesis of bioconjugates has been rather overlooked, notwithstanding the potential of this strategy to generate stimuli-responsive constructs .
Properties
IUPAC Name |
(4-ethylpyridin-3-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BNO2/c1-2-6-3-4-9-5-7(6)8(10)11/h3-5,10-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRPBNQECJWOON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)CC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669734 | |
Record name | (4-Ethylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001907-67-0 | |
Record name | B-(4-Ethyl-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001907-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-Ethylpyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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